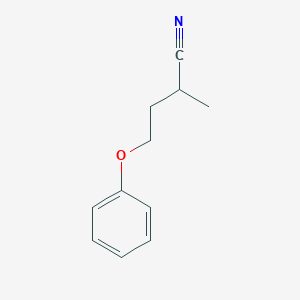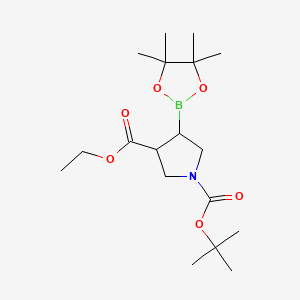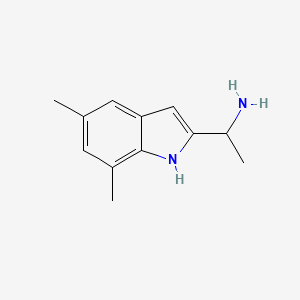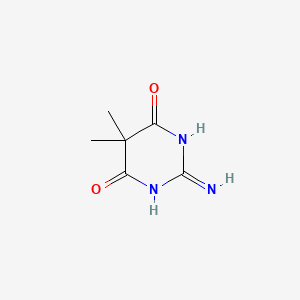
2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is an organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group at the second position, a hydroxy group at the sixth position, and two methyl groups at the fifth position. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one typically begins with readily available starting materials such as ethyl acetoacetate and guanidine.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino or hydroxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids. Its structural similarity to nucleobases makes it a candidate for investigating DNA and RNA binding properties.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for antiviral, antibacterial, and anticancer activities due to their ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its derivatives are employed in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one involves its interaction with various molecular targets. The amino and hydroxy groups enable it to form hydrogen bonds with biological macromolecules, influencing their structure and function. It can act as an inhibitor or modulator of enzymatic activities, depending on the specific biological pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with a single methyl group.
2-Amino-4,6-dihydroxypyrimidine: Contains two hydroxy groups instead of one.
2,4-Diamino-6-hydroxypyrimidine: Contains two amino groups and one hydroxy group.
Uniqueness
2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is unique due to the presence of two methyl groups at the fifth position, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different pharmacological and chemical properties.
Eigenschaften
Molekularformel |
C6H9N3O2 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
2-imino-5,5-dimethyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)3(10)8-5(7)9-4(6)11/h1-2H3,(H3,7,8,9,10,11) |
InChI-Schlüssel |
IGSWXUNLAMZQRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=N)NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


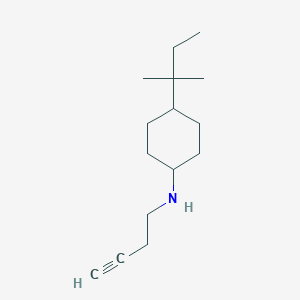
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)

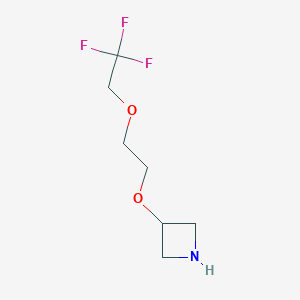

![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
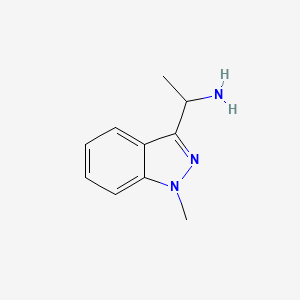
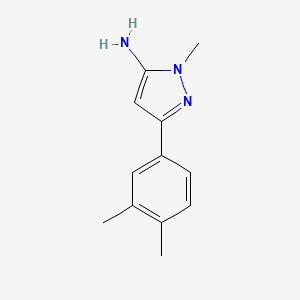
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)

